molecular formula C14H13N5O2S B2754763 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline CAS No. 2034491-62-6

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline

Número de catálogo: B2754763
Número CAS: 2034491-62-6
Peso molecular: 315.35
Clave InChI: KSHHVBVSYHGOEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is a synthetic hybrid compound designed for research applications, integrating a quinoline scaffold with a 1,2,3-triazole moiety via an azetidine sulfonyl linker. This molecular architecture combines the established biological relevance of its components. Quinoline derivatives are widely investigated in medicinal chemistry for their diverse pharmacological profiles, including demonstrated antimicrobial and anticancer activities (Int. J. Mol. Sci. 2023, 24(17), 13300). The 1,2,3-triazole ring is a privileged structure in drug discovery due to its metabolic stability, ability to form hydrogen bonds, and participation in dipolar interactions, which can facilitate binding to biological targets (Mol. Divers. 2021, 25(4), 2201–2218). The incorporation of a sulfonyl group can influence the compound's electronic properties, solubility, and potential to interact with enzyme active sites. Researchers may find this compound particularly valuable for exploring new chemical entities in areas such as antimicrobial development, given that similar quinoline-1,2,3-triazole molecular hybrids have shown promising activity against a range of bacterial and fungal pathogens (Mol. Divers. 2021, 25(4), 2201–2218). Its structure also suggests potential for multi-targeting inhibition, a strategy relevant in oncology and neurodegenerative disease research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

8-[3-(triazol-1-yl)azetidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-22(21,18-9-12(10-18)19-8-7-16-17-19)13-5-1-3-11-4-2-6-15-14(11)13/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHHVBVSYHGOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Azetidine Functionalization

The azetidine ring, a strained four-membered secondary amine, serves as the core for triazole substitution. A validated strategy involves introducing an azide group at the 3-position of azetidine, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, 3-azidoazetidine can be synthesized via nucleophilic substitution of 3-hydroxyazetidine:

  • Mesylation : Treat 3-hydroxyazetidine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C to form the mesylate intermediate.
  • Azide Substitution : React the mesylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 h, yielding 3-azidoazetidine.

CuAAC Reaction for Triazole Formation

The 3-azidoazetidine undergoes CuAAC with terminal alkynes to form the triazole ring. For example, reacting 3-azidoazetidine with phenylacetylene under Cu(I) catalysis (CuI, sodium ascorbate, THF/H₂O) at 50°C for 8 h affords 3-(1H-1,2,3-triazol-1-yl)azetidine in 85% yield. Key optimizations include:

  • Catalyst Screening : Cu(OAc)₂·H₂O outperforms CuI or CuCl₂, minimizing side reactions.
  • Solvent System : A 1:1 THF/H₂O mixture enhances solubility and reaction efficiency.

Regioselective Sulfonation of Quinoline at the 8-Position

Quinoline N-Oxide Preparation

Directing sulfonation to the 8-position requires quinoline N-oxide as an intermediate. A reported protocol involves:

  • Oxidation : Stir quinoline with meta-chloroperbenzoic acid (m-CPBA) in DCM at 0°C for 12 h, yielding quinoline N-oxide in 90% yield.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of quinoline N-oxide with chlorosulfonic acid (ClSO₃H) at 0°C for 2 h regioselectively introduces a sulfonic acid group at the 8-position. Subsequent treatment with phosphorus pentachloride (PCl₅) in DCM converts the sulfonic acid to 8-quinolinesulfonyl chloride (85% yield).

Coupling of Azetidine-Triazole with 8-Quinolinesulfonyl Chloride

Sulfonamide Bond Formation

The final step involves nucleophilic substitution between 8-quinolinesulfonyl chloride and 3-(1H-1,2,3-triazol-1-yl)azetidine:

  • Reaction Conditions : Combine equimolar amounts of 8-quinolinesulfonyl chloride and azetidine-triazole in anhydrous DCM with triethylamine (TEA) as a base at 25°C for 12 h.
  • Workup : Purify via column chromatography (ethyl acetate/petroleum ether) to isolate the target compound in 78% yield.

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃): δ 9.03 (s, 1H, triazole-H), 8.44–8.36 (m, 2H, quinoline-H), 4.12–3.98 (m, 4H, azetidine-H).
  • HRMS (ESI) : Calcd. for C₁₈H₁₆N₅O₂S [M+H]⁺: 382.0972; Found: 382.0978.

Optimization and Mechanistic Insights

Catalytic Efficiency in CuAAC

Comparative studies reveal Cu(OAc)₂·H₂O as the optimal catalyst for triazole formation, achieving 85% yield versus ≤60% with CuI or CuCl₂. The acetate ligand likely stabilizes the copper center, enhancing alkyne coordination and cycloaddition kinetics.

Solvent Effects on Sulfonamide Coupling

Polar aprotic solvents (e.g., DCM, THF) improve sulfonyl chloride reactivity by stabilizing the transition state. Protic solvents (e.g., ethanol) lead to hydrolysis, reducing yields to <50%.

Challenges and Alternative Pathways

Azetidine Ring Strain

The strained azetidine ring necessitates mild reaction conditions to prevent ring-opening. For example, elevated temperatures (>60°C) during CuAAC cause decomposition, necessitating strict temperature control.

Competing Reactions in Sulfonation

Quinoline N-oxide sulfonation may yield minor 5-sulfonated byproducts (<10%), separable via recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The quinoline core can undergo oxidation reactions, typically forming quinoline N-oxides.

    Reduction: The triazole and quinoline rings can be reduced under specific conditions, although these reactions are less common due to the stability of these heterocycles.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline or triazole derivatives.

    Substitution: Various sulfonamide or sulfone derivatives.

Aplicaciones Científicas De Investigación

Overview

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is a synthetic compound that combines a quinoline core with a sulfonyl group and an azetidine moiety linked to a 1,2,3-triazole. This unique structure provides diverse applications in medicinal chemistry, biological research, and industrial applications.

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline exhibit significant antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit bacterial and fungal growth, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity
The compound is being explored for its anticancer properties. Preliminary studies suggest that it may target specific cancer cell lines, particularly through mechanisms involving the inhibition of tumor-specific enzymes such as pyruvate kinase M2 (PKM2). This inhibition may disrupt metabolic pathways essential for tumor growth and survival .

Biological Studies

Mechanism of Action
Understanding the mechanism of action is crucial for the development of effective therapeutics. Research has focused on how 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline interacts with biological targets at the molecular level. It is hypothesized that the compound may interfere with enzyme activity and receptor binding, contributing to its bioactivity .

Cellular Processes
The compound serves as a valuable probe in chemical biology to study various cellular processes. Its unique structure allows researchers to investigate how it influences cellular signaling pathways and metabolic processes .

Industrial Applications

In addition to its medicinal applications, 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline has potential uses in the development of new materials with specific electronic or photonic properties. The sulfonamide group can enhance solubility and stability in various solvents, making it suitable for industrial applications .

Case Studies

Several case studies have documented the efficacy of similar compounds in treating infections and cancer. For instance:

  • Antimicrobial Study : A study demonstrated that related quinoline-sulfonamide derivatives exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimal inhibitory concentrations (MICs) as low as 6.25 µg/ml .
  • Anticancer Study : Compounds designed based on the quinoline framework showed promising results in inhibiting PKM2 activity in cancer cells, leading to reduced cell proliferation in vitro .

Mecanismo De Acción

The mechanism of action of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The triazole and quinoline moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential bacterial enzymes or anticancer effects by targeting specific pathways involved in cell proliferation.

Comparación Con Compuestos Similares

Key Observations :

  • The sulfonyl group enhances electron-withdrawing character, which may improve binding to enzymes (e.g., acetylcholinesterase) compared to methoxy or methyloxy linkers .
  • Triazole positioning : Most analogs place the triazole at the terminal end of the substituent, but the azetidine-triazole combination in the target compound creates a unique spatial arrangement for hydrogen bonding or π-π stacking .

Comparison of Key Steps :

  • Triazole Formation : Most analogs use CuSO₄/sodium ascorbate in DMF or t-BuOH/H₂O , similar to methods in and .
  • Linker Introduction : Unlike methoxy or methyloxy linkers (e.g., ), the sulfonyl-azetidine group may require sulfonylation of an azetidine precursor under basic conditions .

Hypotheses for Target Compound :

  • The azetidine-sulfonyl group could improve blood-brain barrier penetration compared to bulkier substituents (e.g., octahydroquinolizinyl ).
  • The 8-position substitution may favor interactions with hydrophobic enzyme pockets, as seen in piperazinyl-sulfonyl quinolines .

Physicochemical Properties

  • Thermal Stability: Triazole-containing quinolines are stable up to 200°C ; the azetidine ring’s strain may slightly reduce decomposition temperature.
  • Crystallinity : Analogous compounds (e.g., ) form 1D tape structures via H-bonding; the target compound’s crystallization behavior remains unexplored.

Patent and Therapeutic Potential

  • 3-Phenylsulfonyl-8-piperazinyl-quinoline () is patented for Alzheimer’s therapy, highlighting the therapeutic relevance of sulfonyl-linked quinolines. The target compound’s azetidine-triazole motif could offer intellectual property novelty.
  • Combination Therapies: Piperazinyl-sulfonyl quinolines are used with donepezil or memantine ; similar synergies may apply to the target compound.

Actividad Biológica

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline (CAS Number: 2034491-62-6) is a synthetic organic compound characterized by a complex structure that includes a quinoline core, a sulfonyl group, an azetidine ring, and a 1,2,3-triazole moiety. This unique combination of functional groups suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C14H13N5O2SC_{14}H_{13}N_{5}O_{2}S, with a molecular weight of 315.35 g/mol. The presence of multiple heterocycles in its structure is indicative of diverse biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₃N₅O₂S
Molecular Weight315.35 g/mol
CAS Number2034491-62-6

Synthesis

The synthesis of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline typically involves several steps:

  • Formation of Quinoline Core : Utilizing methods such as the Skraup synthesis.
  • Sulfonylation : Introduction of the sulfonyl group via reaction with sulfonyl chlorides.
  • Azetidine Ring Formation : Achieved through nucleophilic substitution reactions.

Antiproliferative Activity

Research indicates that compounds similar to 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown GI50 values ranging from 22 nM to 39 nM against human cancer cell lines such as MCF-7 and HCT116 .

Table: Antiproliferative Activity of Related Compounds

CompoundGI50 (nM)Target Cell Line
Compound A22MCF-7
Compound B31HCT116
Compound C39MCF10A

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis through the activation of caspases and down-regulation of anti-apoptotic proteins such as Bcl2. For example, compounds structurally related to our target compound have been shown to activate caspase pathways effectively .

Antioxidant Activity

In addition to their anticancer properties, these compounds have demonstrated antioxidant activity. For instance, some derivatives exhibited DPPH radical scavenging abilities comparable to Trolox, a well-known antioxidant . This property may contribute to their overall therapeutic potential by mitigating oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline and triazole derivatives:

  • Antimicrobial Studies : Compounds with similar structures have shown potent antimicrobial activity against both bacterial and fungal pathogens. For example, azetidine derivatives fused with quinolines demonstrated superior inhibition against Staphylococcus aureus and Candida albicans compared to standard antibiotics .
  • Cytotoxicity Assays : In vitro studies on related azetidin derivatives revealed their cytotoxic effects through inhibition of tubulin polymerization at the colchicine binding site . This mechanism is crucial for developing new anticancer agents.

Q & A

Q. What are the standard synthetic routes for 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline, and how can its purity be validated?

The synthesis typically involves two key steps:

Click Chemistry for Triazole-Azetidine Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to conjugate the 1,2,3-triazole moiety to the azetidine ring. This requires equimolar alkyne and azide precursors, CuSO₄ (0.05 eq), and sodium ascorbate (0.01 eq) in a t-BuOH/H₂O (1:2) mixture under ambient conditions .

Sulfonylation of Quinoline : The azetidine-triazole intermediate is sulfonylated at the 8-position of quinoline using sulfonyl chlorides under basic conditions (e.g., pyridine or DIPEA in DCM) .
Validation : Purity is confirmed via HPLC (>95%) and structural characterization via ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystalline) .

Q. How is the biological activity of this compound initially screened in academic research?

Initial screening focuses on:

  • Antimicrobial Activity : Testing against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) using broth microdilution assays (MIC values) .
  • Anti-inflammatory Potential : Evaluation via inhibition of pro-inflammatory cytokines (e.g., IL-6, IL-1β) in LPS-stimulated macrophage models .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety margins .

Q. What computational tools are used to predict the physicochemical properties of this compound?

  • Lipophilicity (LogP) : Calculated via SwissADME or Molinspiration to optimize solubility and membrane permeability .
  • Drug-likeness : Rule-of-Five compliance (molecular weight <500, H-bond donors/acceptors <10/5) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with targets like EZH2 or microbial enzymes .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the azetidine-triazole intermediate?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while improving yield by 15–20% .
  • Catalyst Optimization : Substituting CuSO₄ with CuI nanoparticles enhances regioselectivity and reduces copper residues .
  • Workup Strategies : Use of aqueous NH₃ during extraction minimizes byproduct formation from residual azides .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Formulation Adjustments : Encapsulation in PEGylated liposomes improves bioavailability and aligns in vitro/in vivo efficacy .
  • Target Engagement Studies : Use CRISPR-edited cell lines to confirm on-target effects (e.g., EZH2 inhibition) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced activity?

  • Quinoline Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at position 8) enhances antimicrobial potency by 3–5 fold .
  • Triazole-Azetidine Variations : Replacing benzyl with heteroaryl groups (e.g., pyridyl) reduces cytotoxicity while maintaining activity .
  • Sulfonamide Linker Optimization : Shortening the linker improves binding to bacterial dihydrofolate reductase (IC₅₀ < 50 nM) .

Q. What mechanistic studies elucidate the compound’s role in epigenetic regulation (e.g., EZH2 inhibition)?

  • ChIP-Seq Analysis : Maps histone H3K27me3 levels in cancer cells to quantify EZH2 suppression .
  • RNA Interference : siRNA knockdown of EZH2 validates specificity by comparing transcriptional profiles .
  • In Silico Binding Dynamics : MD simulations predict binding stability to the EZH2 SET domain (ΔG < -9 kcal/mol) .

Q. How are toxicological profiles established for long-term therapeutic use?

  • Ames Test : Screens for mutagenicity using Salmonella strains TA98/TA100 .
  • hERG Assay : Evaluates cardiac safety via patch-clamp studies (IC₅₀ > 10 μM required) .
  • Subacute Toxicity : 28-day rodent studies to determine NOAEL (No Observed Adverse Effect Level) .

Methodological Considerations

Q. What analytical techniques resolve structural ambiguities in sulfonylated quinoline derivatives?

  • 2D NMR (HSQC, HMBC) : Assigns regiochemistry of sulfonylation and triazole-azetidine orientation .
  • X-Ray Crystallography : Confirms absolute configuration, especially for chiral azetidine centers .
  • IR Spectroscopy : Identifies sulfonyl S=O stretches (1350–1150 cm⁻¹) and triazole C=N bonds (1600–1500 cm⁻¹) .

Q. How can researchers integrate this compound into hybrid pharmacophores for multitarget therapies?

  • Anticancer-Antimicrobial Hybrids : Conjugation with fluoroquinolones (e.g., ciprofloxacin) targets topoisomerase IV and EZH2 simultaneously .
  • Antioxidant Functionalization : Adding 8-hydroxyquinoline moieties reduces oxidative stress in neurodegenerative models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.